4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

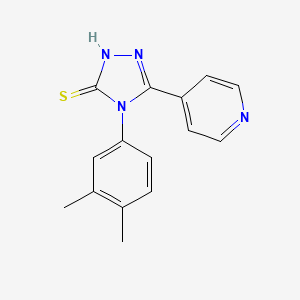

Description

4-(3,4-Dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with methyl groups, a pyridine ring, and a triazole ring with a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method includes the reaction of 3,4-dimethylphenylhydrazine with pyridine-4-carboxylic acid chloride in the presence of a suitable base, followed by cyclization to form the triazole ring. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common to achieve high efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo ketones under basic conditions, forming thioether derivatives. This reaction is pivotal for modifying the compound’s pharmacological properties.

Key Data:

Mechanism : The thiolate ion (generated in basic media) attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C–S bond.

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bridges or sulfonic acids depending on the oxidizing agent. Mild oxidants selectively target the -SH group without affecting other functionalities.

Experimental Findings:

-

Disulfide Formation : Treatment with iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol yields the corresponding disulfide dimer .

-

Selectivity : Harsher oxidants (e.g., KMnO₄) oxidize the thiol to sulfonic acid, but this is less common due to competing side reactions .

Application : Disulfide formation is critical for stabilizing protein-binding interactions in drug design .

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating metal ions via the thiol sulfur and pyridinyl nitrogen. This property is exploited in metallo-β-lactamase (MBL) inhibition.

Key Observations:

-

Zinc Chelation : Binds Zn²⁺ in MBLs (e.g., NDM-1, VIM-2), disrupting enzyme activity .

-

Structure-Activity Relationship (SAR) : Electron-donating substituents enhance metal-binding affinity and inhibitory potency .

Synergistic Effects : Metal coordination improves synergistic antibiotic activity against resistant bacterial strains .

Example:

-

Schiff Base Formation : Reaction with 4-chlorobenzaldehyde in ethanol/H₂SO₄ yields imine derivatives (though this requires amino-substituted triazoles) .

Nucleophilic Substitution at the Pyridinyl Group

The pyridin-4-yl moiety participates in electrophilic aromatic substitution (EAS) under controlled conditions, though such reactions are less common due to steric hindrance from neighboring substituents.

Reported Modifications:

-

Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄), yielding nitro derivatives at the pyridine’s meta position .

Deprotonation and Salt Formation

The thiol group (pKa ~8–10) is deprotonated in alkaline media, forming thiolate salts that enhance solubility and reactivity.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mécanisme D'action

The mechanism by which 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine

Uniqueness: 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern and the presence of the thiol group, which imparts unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Activité Biologique

The compound 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 117080-37-2) is a member of the 1,2,4-triazole family, which has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly focusing on its antimicrobial and antifungal properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 282.36 g/mol. The structure features a triazole ring fused with a thiol group and substituted by a pyridine and a dimethylphenyl moiety.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit promising antimicrobial properties. A study focusing on various S-substituted derivatives demonstrated that compounds similar to our target showed significant activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL, indicating effective antimicrobial action at relatively low concentrations .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 31.25 | 62.5 |

| Compound B | S. aureus | 62.5 | 125 |

| Compound C | P. aeruginosa | 31.25 | 62.5 |

| Target Compound | Various | 31.25 - 62.5 | 62.5 - 125 |

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented, with studies highlighting their efficacy against various fungal pathogens. The target compound was evaluated alongside other triazole-thiol derivatives for antifungal activity against strains such as Candida albicans. The results indicated that modifications at the sulfur atom did not significantly alter the antifungal effectiveness of the compounds .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. The presence of electron-donating groups (like methyl or ethyl) enhances the lipophilicity and biological interaction potential of these compounds. For instance, the addition of different substituents on the triazole ring has been shown to modulate both antimicrobial and antifungal activities significantly .

Table 2: Structure-Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase in potency |

| Alkyl chains on sulfur | Modulation of solubility |

| Aromatic rings | Enhanced interaction with biological targets |

Case Studies

- Antimicrobial Screening : In one study, a series of triazole-thiol derivatives were synthesized and screened for antimicrobial activity against clinical isolates of bacteria and fungi. The most active compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential as therapeutic agents .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of triazole derivatives on cancer cell lines (HT29). Specific compounds demonstrated significant cytotoxicity, indicating potential applications in cancer therapy alongside their antimicrobial properties .

Propriétés

IUPAC Name |

4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-10-3-4-13(9-11(10)2)19-14(17-18-15(19)20)12-5-7-16-8-6-12/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFFLMOXIVIZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321824 | |

| Record name | 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117080-37-2 | |

| Record name | 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.